(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl
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Overview
Description
(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl is a chiral amino acid derivative It is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-2-aminobutyric acid.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with (S)-2-aminobutyric acid to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission or inflammation.
Pathways: It can modulate signaling pathways such as the NF-kB inflammatory pathway, leading to reduced inflammation and neuroprotection.
Comparison with Similar Compounds
(S)-3-Amino-4-phenyl-butyric acid: Lacks the methoxy group, resulting in different chemical properties.
(S)-3-Amino-4-(4-hydroxy-phenyl)-butyric acid: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and biological activity.
Uniqueness: (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid-HCl is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C11H16ClNO3 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
InChI Key |
UGSAJBNFCGIYFI-FVGYRXGTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)N.Cl |
Origin of Product |
United States |
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